molecular formula C18H13N3O3 B5536751 N'-(8-quinolinylmethylene)-1,3-benzodioxole-5-carbohydrazide

N'-(8-quinolinylmethylene)-1,3-benzodioxole-5-carbohydrazide

Cat. No. B5536751
M. Wt: 319.3 g/mol
InChI Key: HBKQAIOVRCZGPQ-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(8-quinolinylmethylene)-1,3-benzodioxole-5-carbohydrazide, also known as QBC, is a chemical compound that has shown promising results in scientific research studies. It is a synthetic compound that has been extensively studied for its potential use in the field of medicine. QBC has been shown to have a wide range of applications, including its use as an anti-inflammatory, anti-cancer, and anti-microbial agent.

Scientific Research Applications

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of quinoline derivatives. Özyanik et al. (2012) synthesized quinoline derivatives containing an azole nucleus and evaluated their antimicrobial activity. The study revealed good to moderate activity against a variety of microorganisms, suggesting the potential use of these compounds in developing new antimicrobial agents (Özyanik, Demirci, Bektaş, & Demirbas, 2012). Similarly, Eswaran, Adhikari, & Shetty (2009) synthesized novel quinoline derivatives with 1,2,4-triazole moiety and found them to exhibit very good antimicrobial activity, comparing favorably with first-line standard drugs (Eswaran, Adhikari, & Shetty, 2009).

Anticancer Properties

Quinoline derivatives have also shown promising anticancer properties. Korcz et al. (2018) prepared a small library of quinoline-3-carbaldehyde hydrazones, some of which exhibited pronounced cancer cell growth inhibitory effects, suggesting these compounds as potential leads for anticancer agent development (Korcz, Sa̧czewski, Bednarski, & Kornicka, 2018).

Neuroprotection

Quinoline derivatives have been investigated for their neuroprotective effects. Sheardown et al. (1990) studied 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), an analog of quinoxalinedione antagonists to the non-NMDA glutamate receptor, revealing its potent neuroprotective properties against global ischemia (Sheardown, Nielsen, Hansen, Jacobsen, & Honoré, 1990).

Chemical Sensing

Research into the chemical sensing capabilities of quinoline derivatives has led to the development of dual-functional chemosensors. Yang et al. (2015) developed a chemosensor based on quinoline derivatives for the selective and sensitive detection of Al3+ and Cu2+ ions, highlighting the potential for environmental monitoring and analytical applications (Yang, Yuan, Yu, He, Hu, Wu, Jiang, & Wei, 2015).

properties

IUPAC Name

N-[(E)-quinolin-8-ylmethylideneamino]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3/c22-18(13-6-7-15-16(9-13)24-11-23-15)21-20-10-14-4-1-3-12-5-2-8-19-17(12)14/h1-10H,11H2,(H,21,22)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKQAIOVRCZGPQ-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NN=CC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)N/N=C/C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-quinolin-8-ylmethylideneamino]-1,3-benzodioxole-5-carboxamide

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